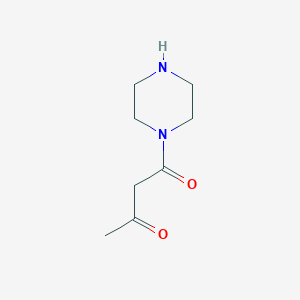

1-(Piperazin-1-yl)butane-1,3-dione

Description

1-(Piperazin-1-yl)butane-1,3-dione is a diketone derivative featuring a piperazine moiety linked to a butane-1,3-dione backbone. Piperazine-containing compounds are of significant interest due to their versatile pharmacological and coordination properties, as evidenced by their roles in acetylcholinesterase inhibition, anticonvulsant activity, and metal complexation .

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-piperazin-1-ylbutane-1,3-dione |

InChI |

InChI=1S/C8H14N2O2/c1-7(11)6-8(12)10-4-2-9-3-5-10/h9H,2-6H2,1H3 |

InChI Key |

YAGLMUHGIJFXOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)N1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structural Features

- The butane-1,3-dione moiety allows for keto-enol tautomerism, influencing reactivity and metal coordination.

- 1-(Piperidin-1-yl)butane-1,3-dione : Replacing piperazine with piperidine (one nitrogen) reduces basicity. The crystal structure reveals a chair conformation for the piperidine ring and C–H⋯O hydrogen bonds forming 2D layers .

- 1-(4-Methoxyphenyl)butane-1,3-dione : Substitution with a methoxyphenyl group increases aromaticity and lipophilicity (LogP = 1.57) compared to piperazine derivatives .

Table 1: Structural and Physicochemical Properties

*Estimated values based on structural analogs.

Hydrogen Bonding and Crystal Packing

Antiprotozoal and Cytotoxic Activity

Compounds like 1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-yl]-but-2-ynyl}-1H-indole-2,3-dione (7a) show anti-Trichomonas activity (IC₅₀ = 4.2 µM) and low cytotoxicity against PC-3 cells . The piperazine moiety may enhance target binding through hydrogen bonding or electrostatic interactions.

Acetylcholinesterase (AChE) Inhibition

Isoindoline-1,3-dione derivatives with piperazine groups (e.g., compound 166) exhibit AChE inhibition (IC₅₀ = 16.42 µM) . The diketone group in this compound may similarly interact with the enzyme’s active site.

Anticonvulsant Properties

N-piperazinylalkyl succinic acid imides demonstrate activity in maximal electroshock (MES) and pentylenetetrazole (scMet) tests . Structural flexibility from the piperazine ring may improve blood-brain barrier penetration compared to rigid analogs.

Metal Complexation

β-Diketonate ligands (e.g., 1-(thiophen-2-yl)butane-1,3-dione) form stable zinc complexes for electropolymerization and polylactic acid (PLA) synthesis catalysis . The diketone moiety in this compound could similarly coordinate metals, with the piperazine nitrogen acting as a secondary binding site.

Preparation Methods

Nucleophilic Substitution Using Dibromoalkanes

A widely employed method involves the reaction of piperazine with 1,4-dibromobutane or 1,3-dibromopropane in the presence of a base (e.g., KCO) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds via a two-step mechanism:

Analytical Validation:

-

H NMR : Peaks at δ 3.85 (m, 3H), 2.72 (m, 2H), 1.88 (m, 2H).

-

Crystallography : Monoclinic crystal system (space group C2) with unit cell dimensions , , .

Claisen Condensation with Activated Esters

Base-Catalyzed Coupling

This method utilizes Claisen condensation between piperazine and ethyl acetoacetate under basic conditions. The reaction is facilitated by sodium ethoxide (NaOEt) in anhydrous ethanol:

Manganese Dioxide-Mediated Oxidation

A diol intermediate, 1-(piperazin-1-yl)butane-1,3-diol, is oxidized to the diketone using activated manganese dioxide (MnO) in 1,4-dioxane:

Accelerated Alkylation

Microwave irradiation significantly reduces reaction times. A mixture of piperazine, 1,4-dibromobutane, and KCO in acetonitrile is irradiated at 150°C for 60 minutes:

Advantages:

Carbodiimide-Mediated Activation

CDI-Activated Coupling

1,1'-Carbonyldiimidazole (CDI) activates carboxylic acid derivatives for coupling with piperazine. For example, 4-(dimethylamino)phthalic acid is activated with CDI before reacting with piperazine:

Characterization:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Alkylation | 75–78 | 60–70 h | High reproducibility |

| Claisen Condensation | 65–70 | 24 h | No halogenated reagents |

| Oxidation | 47 | 48 h | Utilizes stable intermediates |

| Microwave | 80–85 | 1 h | Rapid synthesis |

| CDI Activation | 67 | 12 h | Mild conditions |

Q & A

Q. What are the common synthetic routes for preparing 1-(Piperazin-1-yl)butane-1,3-dione, and what are the critical reaction parameters to control?

- Methodological Answer : The compound is typically synthesized via coupling reactions between piperazine derivatives and diketone precursors. For example, acylation reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under basic conditions (e.g., triethylamine) are common . Key parameters to control include:

- Reagent stoichiometry : Excess acylating agents may lead to byproducts.

- Temperature : Reactions are often conducted at room temperature to avoid decomposition.

- Moisture control : Anhydrous conditions prevent hydrolysis of intermediates.

Alternative routes involve nucleophilic substitution or condensation reactions, where the choice of solvent (e.g., THF or dichloromethane) and reaction time significantly impact yield .

Q. How is this compound characterized post-synthesis to confirm structural integrity and purity?

- Methodological Answer : Characterization employs a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : H and C NMR verify the presence of piperazine protons (δ 2.5–3.5 ppm) and diketone carbonyl groups (δ 170–180 ppm) .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Emergency procedures for spills involve neutralization with inert absorbents and disposal as hazardous waste .

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of this compound in multi-step syntheses, particularly when dealing with competing side reactions?

- Methodological Answer : Optimization strategies include:

- Design of Experiments (DoE) : Factorial designs (e.g., 2 designs) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading .

- Byproduct suppression : Additives like molecular sieves can sequester water in acylation reactions, minimizing hydrolysis .

- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from impurities .

Q. How can researchers resolve contradictions in reported biological activities of piperazine-containing derivatives, such as varying antimicrobial efficacy across studies?

- Methodological Answer : Contradictions may arise from differences in:

- Assay conditions : Standardize MIC (minimum inhibitory concentration) testing protocols (e.g., broth microdilution) and control variables like pH and incubation time .

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the piperazine ring) using SAR (structure-activity relationship) studies .

- Cell line specificity : Validate activity across multiple microbial strains or cancer cell lines to identify selectivity .

Q. What computational approaches are effective in predicting the physicochemical properties or reactivity of this compound?

- Methodological Answer : Computational methods include:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for acyl transfer reactions .

- Molecular docking : Screens potential biological targets by simulating interactions with enzymes or receptors (e.g., kinase inhibitors) .

- COMSOL Multiphysics : Models diffusion and reaction kinetics in heterogeneous catalytic systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature studies?

- Methodological Answer : Discrepancies often stem from:

- Reagent purity : Use HPLC-grade solvents and recrystallized starting materials to ensure reproducibility .

- Scale effects : Pilot small-scale reactions (<1 mmol) before scaling up, as exothermic side reactions may dominate in larger batches .

- Analytical variability : Cross-validate yields using multiple techniques (e.g., gravimetric analysis and NMR integration) .

Tables for Critical Parameters

| Characterization Technique | Key Observations | Evidence Source |

|---|---|---|

| H NMR | Piperazine protons: δ 2.5–3.5 ppm | |

| HRMS | [M+H]: m/z calculated | |

| HPLC | Purity >95% (UV detection at 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.